molecular formula C23H19N5O2 B11108587 N'-[(E)-(2-hydroxy-5-methylphenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide

N'-[(E)-(2-hydroxy-5-methylphenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide

Cat. No.: B11108587
M. Wt: 397.4 g/mol
InChI Key: HAZPBSZLSYHBFZ-BUVRLJJBSA-N
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Description

N’-[(E)-(2-hydroxy-5-methylphenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide is a Schiff base hydrazone compound Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-hydroxy-5-methylphenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide typically involves the condensation reaction between 2-hydroxy-5-methylbenzaldehyde and 1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-hydroxy-5-methylphenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azomethine carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products

    Oxidation: Corresponding oxides or hydroxylated products.

    Reduction: Primary amines and aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(E)-(2-hydroxy-5-methylphenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(2-hydroxy-5-methylphenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzyme activity or altering cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the metal ion involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2-hydroxy-5-methylphenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide is unique due to the presence of the hydroxy and methyl groups on the phenyl ring, which can influence its reactivity and the stability of its metal complexes. This makes it particularly interesting for applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C23H19N5O2

Molecular Weight

397.4 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-5-methylphenyl)methylideneamino]-1,5-diphenyl-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C23H19N5O2/c1-16-12-13-20(29)18(14-16)15-24-26-23(30)21-25-22(17-8-4-2-5-9-17)28(27-21)19-10-6-3-7-11-19/h2-15,29H,1H3,(H,26,30)/b24-15+

InChI Key

HAZPBSZLSYHBFZ-BUVRLJJBSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)O)/C=N/NC(=O)C2=NN(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC1=CC(=C(C=C1)O)C=NNC(=O)C2=NN(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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